molecular formula C9H16O4 B2897034 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid CAS No. 83096-36-0

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid

Cat. No. B2897034
CAS RN: 83096-36-0
M. Wt: 188.223
InChI Key: DBUFLUUYBYPRDP-UHFFFAOYSA-N
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Description

The compound “2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid” is an organic compound. Organic compounds like this often contain carbon, hydrogen, and oxygen atoms . They can be part of larger molecules and can participate in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid” are not available, similar compounds can be synthesized through various methods. For instance, protodeboronation of alkyl boronic esters has been reported .

Scientific Research Applications

Atmospheric Chemistry

A study identified polar organic compounds, including multifunctional organic compounds similar to 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid, in atmospheric particulate matter. These compounds are potential tracers for secondary organic aerosol from monoterpenes, suggesting a role in understanding atmospheric chemistry and pollution sources (Jaoui et al., 2005).

Organic Synthesis

In organic synthesis, derivatives of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid have been used in Diels–Alder reactions, demonstrating stereoselectivity and regioselectivity. This indicates its utility in creating complex organic structures, which is fundamental in synthetic chemistry (Bansal et al., 2002).

Catalysis and Reaction Mechanisms

The compound has been involved in studies of hydrocarbonylation and dimerization reactions, revealing insights into catalytic processes and reaction mechanisms. This is vital for developing new catalytic methods and understanding chemical reactivity (Murata & Matsuda, 1982).

Crystallography and Material Science

Research in crystallography and material science has utilized derivatives of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid. These studies contribute to the understanding of molecular structures and the development of new materials (Abell et al., 1991).

Synthesis of Heterocycles

The compound has been a precursor in synthesizing various heterocycles, highlighting its versatility in organic synthesis and potential applications in creating bioactive compounds (Honey et al., 2012).

Ring Expansion Studies

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid derivatives have been used in ring expansion studies, which are crucial for understanding reaction mechanisms and developing synthetic methodologies (Maas & Bender, 2000).

properties

IUPAC Name

2-ethoxycarbonyl-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-5-13-8(12)6(7(10)11)9(2,3)4/h6H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUFLUUYBYPRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid

Synthesis routes and methods

Procedure details

The commercially available 2-tert-butyl-malonic acid diethyl ester (1 g, 4.6 mmol) is dissolved in EtOH (7 mL). A 1N NaOH solution (5.06 mL, 5.06 mmol) is added and the resulting mixture is stirred at 40° C. overnight. Next, the mixture is acidified to pH=1 with HCl. Extraction with EtOAc gives an organic phase that is dried over MgSO4, filtered and evaporated to give the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
5.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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